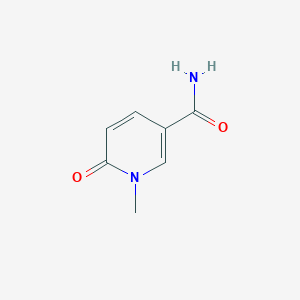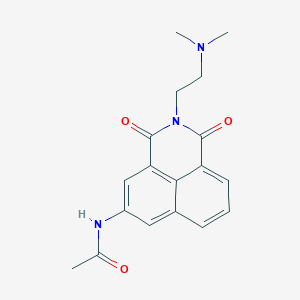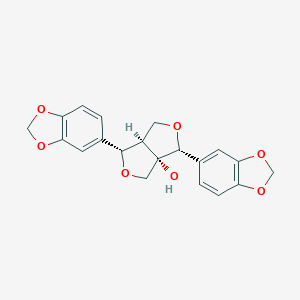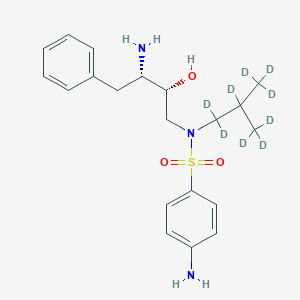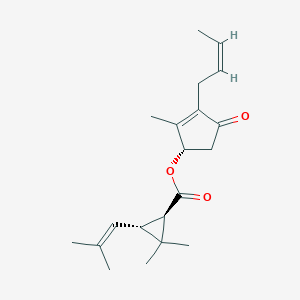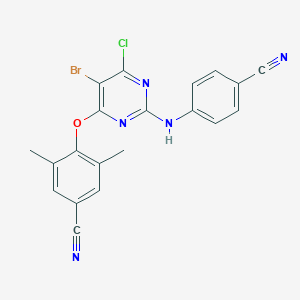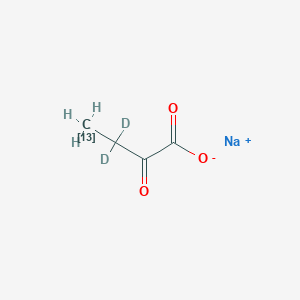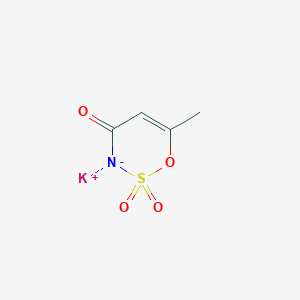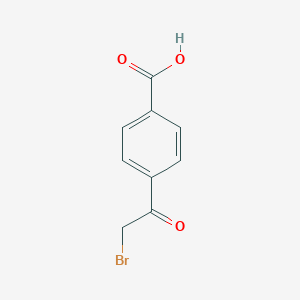
4-(2-ブロモアセチル)安息香酸
概要
説明
4-(2-Bromoacetyl)benzoic acid is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.05 g/mol . It is a phenacyl bromide derivative, commonly used in the preparation of thiazole derivatives, which are known for their antiviral properties . This compound is primarily used for research purposes in various fields, including chemistry, biology, and medicine .
科学的研究の応用
4-(2-Bromoacetyl)benzoic acid has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and other biological processes.
Medicine: Research involving this compound focuses on its potential antiviral properties and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
It is known that the compound is used in the preparation of thiazole derivatives as anti-viral inhibitors , suggesting that it may interact with viral proteins or enzymes.
Biochemical Pathways
Given its potential use in the synthesis of antiviral agents , it might be involved in pathways related to viral replication or protein synthesis
Result of Action
As a potential precursor for antiviral agents , it might interfere with viral replication or protein synthesis, leading to the inhibition of viral growth
準備方法
The synthesis of 4-(2-bromoacetyl)benzoic acid typically involves the bromination of 4-acetylbenzoic acid. One common method includes the following steps :
Dissolution: 4-acetylbenzoic acid is dissolved in a suitable solvent, such as methanol.
Bromination: The solution is treated with a brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions.
Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
化学反応の分析
4-(2-Bromoacetyl)benzoic acid undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common reagents used in these reactions include bases, acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
4-(2-Bromoacetyl)benzoic acid can be compared with other similar compounds, such as :
4-(2-Bromoethyl)benzoic acid: Similar in structure but with an ethyl group instead of an acetyl group.
3-(2-Bromoacetyl)benzoic acid: Similar but with the bromoacetyl group in a different position on the benzene ring.
4-(2-Bromoacetyl)benzoic acid methyl ester: The methyl ester derivative of the compound.
These compounds share similar reactivity but differ in their specific applications and properties, highlighting the uniqueness of 4-(2-bromoacetyl)benzoic acid in its specific uses and chemical behavior .
特性
IUPAC Name |
4-(2-bromoacetyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHLKKVZTJBBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373578 | |
| Record name | 4-(2-bromoacetyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20099-90-5 | |
| Record name | 4-(2-bromoacetyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20099-90-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
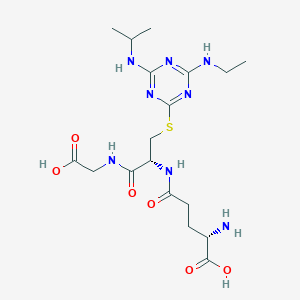
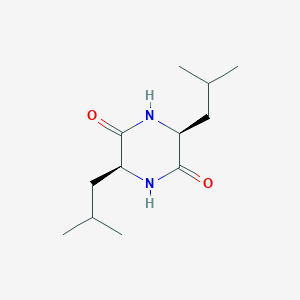
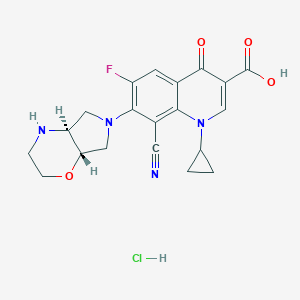
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)
